molecular formula C20H18FN3O2 B2566606 1-(3-fluorobenzyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1049500-27-7

1-(3-fluorobenzyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2566606
CAS RN: 1049500-27-7
M. Wt: 351.381
InChI Key: WSUBYMMWEMSASX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a pyridazine ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the fluorobenzyl and phenylethyl groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazine ring, a fluorobenzyl group, and a carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the carboxamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, while the carboxamide group could form hydrogen bonds .

Scientific Research Applications

Solid-state Tautomeric Structure and Invariom Refinement

The conformation and tautomeric structure of a potent HIV integrase inhibitor were resolved using single-crystal X-ray crystallography, demonstrating the compound's solid-state structure and its similarity in solution. This research highlights the molecule's electrostatic properties derived from molecular charge density, emphasizing the significance of tautomeric structures in drug design (Bacsa et al., 2013).

Synthesis and Antimicrobial Study

Another study involved the synthesis of fluoroquinolone-based 4-thiazolidinones, derived from a lead molecule, and their subsequent evaluation for antifungal and antibacterial activities. This illustrates the application of fluoro-substituted compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Synthesis and Antimicrobial Activity of Semicarbazone Derivatives

A series of semicarbazone derivatives were synthesized, with computational pharmacokinetic studies predicting molecular properties. The antimicrobial activity assessment of these compounds against various strains highlighted potential therapeutic applications (Ahsan et al., 2016).

Metabolism and Disposition Studies

Research on the metabolic fate and excretion balance of potent HIV integrase inhibitors in animal models utilized 19F-NMR spectroscopy. This study underscores the role of fluorine in drug metabolism research, offering insights into the disposition of drugs within biological systems (Monteagudo et al., 2007).

Antitumour Activity of Fluorobenzamides

The synthesis of fluorobenzamides containing thiazole and thiazolidine and their evaluation as antimicrobial analogs demonstrate the chemical versatility of fluoro-substituted compounds. This research not only explored the synthesis of these compounds but also evaluated their antimicrobial activity, highlighting the importance of fluorine atoms in enhancing biological activities (Desai et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures have diverse biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14(16-7-3-2-4-8-16)22-20(26)18-10-11-19(25)24(23-18)13-15-6-5-9-17(21)12-15/h2-12,14H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUBYMMWEMSASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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